molecular formula C49H55NO20 B13855914 benzyl 2-(benzhydrylideneamino)-3-[(2R,5S)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxypropanoate

benzyl 2-(benzhydrylideneamino)-3-[(2R,5S)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxypropanoate

Cat. No.: B13855914
M. Wt: 978.0 g/mol
InChI Key: WEDQXMFONKFJMH-CUMLJUECSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-(benzhydrylideneamino)-3-[(2R,5S)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxypropanoate is a complex organic compound with a multifaceted structure. It is characterized by the presence of multiple acetoxy groups and a benzhydrylideneamino moiety, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-(benzhydrylideneamino)-3-[(2R,5S)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxypropanoate involves multiple steps, including the protection of hydroxyl groups, formation of glycosidic bonds, and introduction of the benzhydrylideneamino group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required standards for research and application .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(benzhydrylideneamino)-3-[(2R,5S)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxypropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Benzyl 2-(benzhydrylideneamino)-3-[(2R,5S)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxypropanoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzyl 2-(benzhydrylideneamino)-3-[(2R,5S)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxypropanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    2-aminobenzothiazole: Known for its versatile applications in synthetic organic chemistry and biological fields.

    (1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Used in the synthesis of various heterocyclic compounds and studied for its biological activities.

Uniqueness

Benzyl 2-(benzhydrylideneamino)-3-[(2R,5S)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxypropanoate is unique due to its complex structure, which allows for a wide range of chemical modifications and applications. Its multiple functional groups provide opportunities for diverse chemical reactions and potential biological activities, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C49H55NO20

Molecular Weight

978.0 g/mol

IUPAC Name

benzyl 2-(benzhydrylideneamino)-3-[(2R,5S)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxypropanoate

InChI

InChI=1S/C49H55NO20/c1-27(51)59-25-38-41(63-29(3)53)43(64-30(4)54)46(67-33(7)57)49(69-38)70-42-39(26-60-28(2)52)68-48(45(66-32(6)56)44(42)65-31(5)55)62-24-37(47(58)61-23-34-17-11-8-12-18-34)50-40(35-19-13-9-14-20-35)36-21-15-10-16-22-36/h8-22,37-39,41-46,48-49H,23-26H2,1-7H3/t37?,38?,39?,41-,42-,43?,44?,45?,46?,48+,49-/m0/s1

InChI Key

WEDQXMFONKFJMH-CUMLJUECSA-N

Isomeric SMILES

CC(=O)OCC1[C@@H](C(C([C@@H](O1)OCC(C(=O)OCC2=CC=CC=C2)N=C(C3=CC=CC=C3)C4=CC=CC=C4)OC(=O)C)OC(=O)C)O[C@H]5C(C([C@H](C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCC(C(=O)OCC2=CC=CC=C2)N=C(C3=CC=CC=C3)C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.